Homocysteic acid

Description

promotes growth in hypophysectomized rats; RN given refers to parent cpd

Structure

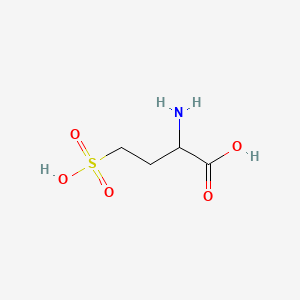

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-sulfobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOQYPQEPHKASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864543 | |

| Record name | 2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | DL-Homocysteic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-33-6, 1001-13-4 | |

| Record name | (±)-Homocysteic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocysteic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-sulfobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-HOMOCYSTEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA2G5T79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Homocysteic Acid from Homocysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteic acid, a structural analog of the excitatory amino acid glutamate, is an oxidation product of the sulfur-containing amino acid homocysteine. Elevated levels of this compound have been implicated in various neurological conditions due to its potent agonistic activity at N-methyl-D-aspartate (NMDA) receptors. Understanding the synthesis of this compound from its precursor, homocysteine, is crucial for elucidating its physiological and pathological roles and for the development of therapeutic strategies targeting neurotoxic pathways. This technical guide provides an in-depth overview of the primary chemical and biological routes for the synthesis of this compound from homocysteine. It includes detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support researchers in this field.

Chemical Synthesis of this compound

The chemical synthesis of this compound from homocysteine primarily involves the oxidation of the thiol group of homocysteine to a sulfonic acid group. This is typically achieved using strong oxidizing agents. The most common starting material is L-homocystine, the disulfide-linked dimer of homocysteine, as it is more stable to air oxidation than the free thiol.

Oxidation with Bromine Water

A classical method for the preparation of this compound is the oxidation of homocystine with aqueous bromine.[1] This method provides a straightforward route to this compound.

Experimental Protocol:

-

Dissolution: Dissolve L-homocystine in aqueous hydrobromic acid.

-

Oxidation: Cool the solution in an ice bath and add bromine water dropwise with constant stirring until a persistent yellow color is observed, indicating an excess of bromine.

-

Removal of Excess Bromine: Remove the excess bromine by bubbling a stream of air through the solution or by evaporation under reduced pressure.

-

Isolation: The this compound can be isolated by crystallization, often facilitated by the addition of a miscible organic solvent like ethanol (B145695) or acetone.

-

Purification: The crude product can be recrystallized from water to obtain pure this compound.

Oxidation with Performic Acid

Performic acid is a potent oxidizing agent that can quantitatively convert sulfur-containing amino acids to their corresponding sulfonic acid derivatives.[2] This method is often used in amino acid analysis to determine the total content of cysteine (as cysteic acid) and methionine (as methionine sulfone). A similar principle can be applied to the synthesis of this compound from homocysteine or homocystine.

Experimental Protocol:

-

Preparation of Performic Acid: Prepare performic acid by mixing formic acid and hydrogen peroxide. The reaction is typically allowed to proceed for a short period before use.

-

Oxidation: Dissolve homocysteine or homocystine in the freshly prepared performic acid solution. The oxidation is usually carried out at a low temperature (e.g., in an ice bath) for a specified time.

-

Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite, or by dilution with a large volume of water.

-

Removal of Reagents: The formic acid and other volatile reagents are removed by evaporation under reduced pressure (e.g., using a rotary evaporator).

-

Isolation and Purification: The resulting this compound can be isolated and purified by crystallization or chromatographic techniques.

Quantitative Data for Chemical Synthesis

| Method | Starting Material | Oxidizing Agent | Reported Yield | Reference |

| Bromine Water Oxidation | L-Homocystine | Aqueous Bromine | Not specified | [1] |

| Performic Acid Oxidation | Homocysteine/Homocystine | Performic Acid | Quantitative (in analytical applications) | [2] |

Workflow for Chemical Synthesis

Caption: Chemical synthesis workflows for this compound.

Enzymatic and Biological Synthesis of this compound

In biological systems, this compound is considered an oxidative metabolite of homocysteine.[3] Its formation is often associated with conditions of oxidative stress. While a specific enzyme solely dedicated to the conversion of homocysteine to this compound has not been definitively identified, the process is thought to be mediated by enzymes that produce strong oxidizing species.

Role of Myeloperoxidase (MPO)

Myeloperoxidase (MPO) is a heme-containing peroxidase primarily found in neutrophils.[4] During inflammation, activated neutrophils release MPO, which catalyzes the formation of potent oxidizing agents, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H₂O₂) and chloride ions.[4]

HOCl is known to react readily with sulfur-containing amino acids.[5] It is highly probable that HOCl produced by the MPO system can oxidize the thiol group of homocysteine to the corresponding sulfonic acid, forming this compound.

Proposed Reaction Pathway:

-

Activation of Neutrophils: Inflammatory stimuli lead to the activation of neutrophils.

-

Respiratory Burst: Activated neutrophils undergo a respiratory burst, producing superoxide (B77818) radicals which are converted to hydrogen peroxide (H₂O₂).

-

MPO-Catalyzed HOCl Formation: MPO released from neutrophils catalyzes the reaction of H₂O₂ with Cl⁻ to produce hypochlorous acid (HOCl).

-

Oxidation of Homocysteine: HOCl reacts with the thiol group of homocysteine, leading to the formation of this compound.

Myeloperoxidase Kinetics

Direct kinetic data for the reaction of myeloperoxidase with homocysteine as a substrate to produce this compound is not available in the reviewed literature. However, kinetic studies of MPO with other substrates have been performed. For instance, the kinetics of MPO with tetramethylbenzidine (TMB) as a substrate have been characterized.[6]

| Enzyme | Substrate | Km | Vmax | Reference |

| Myeloperoxidase | Tetramethylbenzidine (TMB) | Not specified | Not specified | [6] |

| Myeloperoxidase | H₂O₂ | Varies with pH and halide concentration | Varies with pH and halide concentration | [6] |

Note: The table provides a general overview of MPO kinetics; specific values are highly dependent on the experimental conditions.

Biological Pathway of Homocysteine Metabolism and Oxidation

Homocysteine is a central intermediate in the metabolism of methionine.[7][8] It can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine.[9][10] Under conditions of oxidative stress, homocysteine can be non-enzymatically or enzymatically oxidized to various products, including this compound.

Caption: Overview of homocysteine metabolism and its oxidation to this compound.

Experimental Protocol for the Analysis of this compound

The accurate quantification of this compound in biological samples is essential for studying its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from established methods for the analysis of homocysteine and related compounds in biological fluids.

1. Sample Preparation:

-

Reduction (for total homocysteine, if measured in parallel): To a plasma sample, add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce any disulfide bonds.

-

Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol, to the plasma sample to precipitate proteins.

-

Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the this compound and other small molecules.

-

Derivatization (optional): In some methods, derivatization is used to improve the chromatographic properties and ionization efficiency of the analyte.

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like this compound.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly used.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the transition of the precursor ion of this compound to a specific product ion. An isotopically labeled internal standard is used for accurate quantification.

-

3. Data Analysis:

-

A calibration curve is generated using standards of known this compound concentrations.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Analysis

Caption: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion

The synthesis of this compound from homocysteine can be achieved through both chemical and biological routes. Chemical synthesis, primarily through the oxidation of homocystine with strong oxidizing agents like bromine water or performic acid, provides a means to produce this compound for research purposes. In biological systems, the formation of this compound is closely linked to oxidative stress, with enzymes like myeloperoxidase playing a likely role through the generation of potent oxidants. The provided protocols and workflows offer a technical foundation for researchers to synthesize, detect, and quantify this compound, facilitating further investigation into its physiological and pathological significance. Further research is warranted to definitively identify the specific enzymatic pathways responsible for this compound formation in vivo and to determine the precise kinetics of these reactions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. shimadzu.com [shimadzu.com]

- 3. researchgate.net [researchgate.net]

- 4. Myeloperoxidase Inactivates TIMP-1 by Oxidizing Its N-terminal Cysteine Residue: AN OXIDATIVE MECHANISM FOR REGULATING PROTEOLYSIS DURING INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of myeloperoxidase-derived oxidants with biological substrates: gaining chemical insight into human inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic Investigation of Myeloperoxidase upon Interaction with Copper, Cadmium, and Lead Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 10. mdpi.com [mdpi.com]

The Endogenous Function of Homocysteic Acid in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homocysteic acid (L-HCA), a sulfur-containing amino acid analog of glutamate (B1630785), is an endogenous neuromodulator in the mammalian central nervous system (CNS). It primarily functions as a potent and selective agonist at the N-methyl-D-aspartate (NMDA) receptor, playing a significant role in excitatory neurotransmission. While physiologically implicated in synaptic activity, its accumulation under pathological conditions, often associated with elevated levels of its precursor homocysteine, contributes to excitotoxicity and has been linked to various neurological disorders. This technical guide provides an in-depth overview of the biosynthesis, receptor pharmacology, signaling pathways, and physiological and pathological roles of L-HCA in the brain. Detailed experimental protocols for studying L-HCA and a summary of quantitative data are also presented to facilitate further research and drug development in this area.

Introduction

L-homocysteic acid (L-HCA) is a naturally occurring excitatory amino acid in the mammalian brain. Structurally similar to glutamate, it exerts its primary physiological and pathological effects through the activation of NMDA receptors.[1] Evidence suggests that L-HCA may act as a "gliotransmitter," being released from glial cells to modulate neuronal activity.[2] Under normal physiological conditions, L-HCA is involved in synaptic transmission and plasticity.[3][4] However, elevated levels of L-HCA are neurotoxic, contributing to neuronal damage through a mechanism of excitotoxicity, a process implicated in a range of neurological diseases.[1] This guide synthesizes the current understanding of L-HCA's function in the brain, offering a technical resource for the scientific community.

Biosynthesis and Metabolism

The primary pathway for the formation of L-homocysteic acid in the brain is the oxidation of L-homocysteine.[5] L-homocysteine is a critical intermediate in the methionine cycle. While the spontaneous oxidation of homocysteine can occur, enzymatic processes may also be involved, although the specific enzymes responsible for HCA synthesis in the brain are not yet fully characterized.[5][6]

The metabolism of homocysteine is intricately linked to the availability of B vitamins, particularly folate (B9), B6, and B12. Deficiencies in these vitamins can lead to elevated homocysteine levels, a condition known as hyperhomocysteinemia, which can subsequently increase the production of HCA.[7]

Receptor Interactions and Pharmacology

L-HCA's primary molecular target in the brain is the NMDA receptor, a subtype of ionotropic glutamate receptors. It acts as a potent agonist at the glutamate binding site on the NMDA receptor complex.[1] The action of L-HCA at the NMDA receptor is stereospecific, with the L-isomer being more potent than the D-isomer.[1] The activation of NMDA receptors by L-HCA is competitively inhibited by antagonists such as 2-amino-5-phosphonovalerate (APV) and non-competitively inhibited by channel blockers like ketamine.[1]

Quantitative Data on L-HCA Receptor Interactions

The following table summarizes key quantitative parameters of L-HCA's interaction with NMDA receptors.

| Parameter | Value | Species/Preparation | Reference |

| ED50 (Neurotoxicity) | ~40 µM | Fetal mouse cortical cultures | [1] |

| Ki (3H-Glu binding) | 67 µM | Not specified | [8] |

Note: Further research is needed to fully characterize the affinity and potency of L-HCA at different NMDA receptor subunit compositions and in various brain regions.

Signaling Pathways

The binding of L-HCA to the NMDA receptor initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium (Ca2+) through the receptor's ion channel.

NMDA Receptor-Mediated Calcium Influx

Activation of the NMDA receptor by L-HCA leads to the opening of its ion channel, which is highly permeable to Ca2+. This influx of Ca2+ acts as a critical second messenger, triggering a variety of downstream signaling pathways.[9][10]

Downstream Signaling Cascades

The increase in intracellular Ca2+ concentration activates several key signaling molecules and pathways:

-

Reactive Oxygen Species (ROS) Production: Elevated intracellular Ca2+ can lead to the production of ROS, contributing to oxidative stress, a key component of HCA-induced neurotoxicity.[11]

-

Cyclooxygenase-2 (COX-2) Expression: HCA has been shown to induce the expression of COX-2, an enzyme involved in inflammatory processes, through a Ca2+-dependent and ROS-mediated pathway.[11]

-

Protein Kinase A (PKA): The cAMP/PKA signaling cascade can modulate NMDA receptor-mediated Ca2+ signaling and is implicated in synaptic plasticity.[9]

Signaling Pathway Diagram

Caption: L-HCA signaling pathway via the NMDA receptor.

Physiological and Pathological Roles

Physiological Function

As an endogenous NMDA receptor agonist, L-HCA is believed to play a role in normal synaptic transmission and plasticity.[3][4] Its release from glial cells suggests a role in glia-neuron communication, allowing glial cells to modulate synaptic strength and neuronal excitability.[2]

Pathological Roles and Neurotoxicity

Elevated levels of L-HCA are associated with neurotoxicity.[1] This excitotoxic process involves a sustained influx of Na+ and Ca2+, leading to acute cell swelling and delayed neuronal degeneration.[1] Hyperhomocysteinemia, a condition characterized by high levels of homocysteine, is a significant risk factor for various neurological disorders, likely due in part to the increased conversion of homocysteine to the more neurotoxic HCA.[12][13] These disorders include:

-

Stroke: HCA may contribute to the neuronal damage that occurs during and after a stroke.[12]

-

Alzheimer's Disease: Elevated homocysteine is a known risk factor for Alzheimer's disease, and HCA-induced neurotoxicity may play a role in the neurodegenerative process.[14]

-

Epilepsy: The excitatory nature of HCA suggests a potential role in the generation and propagation of seizures.[13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for HCA-Evoked Currents

This protocol is designed to record NMDA receptor-mediated currents in cultured neurons in response to L-HCA application.

1. Cell Preparation:

- Culture primary neurons (e.g., cortical or hippocampal neurons) on glass coverslips.

- Use neurons between 10-15 days in vitro for mature receptor expression.

2. Solutions:

- External Solution (aCSF): Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 µM EDTA, and 100 µM glycine. Adjust pH to 7.2 with NaOH and osmolality to ~290 mOsm/kg.[15]

- Internal (Pipette) Solution: Containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH and osmolality to ~275 mOsm/kg.[15]

- L-HCA Stock Solution: Prepare a 10 mM stock solution of L-HCA in deionized water and store at -20°C. Dilute to final concentrations (e.g., 10 µM - 1 mM) in external solution on the day of the experiment.

3. Recording Procedure:

- Transfer a coverslip with neurons to the recording chamber on an inverted microscope and perfuse with external solution.

- Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[16]

- Establish a whole-cell patch-clamp configuration on a selected neuron.

- Voltage-clamp the neuron at a holding potential of -70 mV to record inward currents.[17]

- Apply L-HCA using a fast perfusion system to elicit a current response.

- To confirm the current is NMDA receptor-mediated, co-apply an NMDA receptor antagonist (e.g., 50 µM APV).

Experimental Workflow: Patch-Clamp Recording

Caption: Workflow for whole-cell patch-clamp recording of HCA-evoked currents.

In Vivo Microdialysis for Measuring Extracellular HCA

This protocol describes the measurement of extracellular L-HCA levels in the brain of a freely moving animal.

1. Probe Implantation:

- Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

- Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

- Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24 hours.

2. Microdialysis Procedure:

- On the day of the experiment, insert a microdialysis probe (e.g., 20 kDa molecular weight cutoff) through the guide cannula.

- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[18][19]

- Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in a fraction collector.

- Store samples at -80°C until analysis.

3. Sample Analysis:

- Analyze the concentration of L-HCA in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[20]

- Quantify HCA levels by comparing to a standard curve of known HCA concentrations.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis of L-homocysteic acid.

Conclusion

L-homocysteic acid is a significant endogenous neuromodulator in the brain, acting primarily as a potent agonist at NMDA receptors. Its involvement in both physiological synaptic processes and pathological excitotoxicity makes it a compelling target for research and therapeutic development. A deeper understanding of the enzymes regulating its synthesis and degradation, as well as its precise physiological concentrations in different brain regions, will be crucial for elucidating its complex role in brain health and disease. The methodologies and data presented in this guide provide a foundation for researchers to further explore the multifaceted functions of this important endogenous molecule.

References

- 1. L-homocysteate is a potent neurotoxin on cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Adaptation of synaptic transmission to high concentrations of homocysteinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-homocysteic acid mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. altmedrev.com [altmedrev.com]

- 7. Homocysteine Induced Cerebrovascular Dysfunction: A Link to Alzheimer’s Disease Etiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Regulation of NMDA receptor Ca2+ signalling and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allosteric Changes in the NMDA Receptor Associated with Calcium-Dependent Inactivation. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Homocysteine induces COX-2 expression in macrophages through ROS generated by NMDA receptor-calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 14. mdpi.com [mdpi.com]

- 15. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Homocysteic Acid: A Key Mediator of Neurotoxicity in Mild Cognitive Impairment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mild Cognitive Impairment (MCI) represents a critical transitional state between normal aging and dementia, necessitating the identification of early diagnostic markers and novel therapeutic targets. Emerging evidence strongly implicates homocysteic acid (HCA), a potent excitatory amino acid, as a significant contributor to the pathophysiology of MCI. This technical guide provides a comprehensive overview of the current understanding of HCA's role in MCI, focusing on its neurotoxic mechanisms, quantitative clinical data, detailed experimental protocols for its measurement, and potential avenues for therapeutic intervention. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to combat cognitive decline.

Introduction

This compound is a structural analog of the excitatory neurotransmitter glutamate (B1630785) and is formed from the oxidation of homocysteine or directly from methionine via superoxide (B77818) oxidation. Unlike its precursor homocysteine, which has been extensively studied as a risk factor for cognitive impairment, HCA exhibits significantly higher neurotoxicity at lower concentrations. Its primary mode of action involves the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental downstream effects that culminate in neuronal dysfunction and death, key features of MCI and its progression to Alzheimer's disease (AD).[1] This guide will delve into the molecular pathways underlying HCA-induced neurotoxicity and present the clinical evidence supporting its role as a biomarker for MCI.

Quantitative Data: this compound Levels in Mild Cognitive Impairment

Several studies have investigated the association between plasma HCA concentrations and MCI. The data consistently demonstrate elevated HCA levels in individuals with MCI compared to healthy controls, suggesting its potential as a diagnostic biomarker.

| Study Group | N | Mean Plasma HCA (μM) | Standard Deviation (μM) | Key Findings |

| Hasegawa et al. (2020) | ||||

| Mild Cognitive Impairment (MCI) | 23 | Not explicitly stated, but ROC analysis was significant | Not explicitly stated | Plasma HCA showed a high area under the curve (AUC) in distinguishing MCI from controls. A cut-off of 0.116 μM yielded a sensitivity of 95.7% and a specificity of 70%.[1] |

| Alzheimer's Disease (AD) | 22 | Not explicitly stated | Not explicitly stated | |

| Negative Control (NC) | 9 | Not explicitly stated | Not explicitly stated | |

| Nieraad et al. (2021) (Animal Model) | ||||

| AppNL-G-F mice (AD model) with B-vitamin deficient diet | Not specified | Elevated HCA in serum and urine | Not specified | B-vitamin deficiency led to an elevation of both homocysteine and this compound in an AD mouse model.[2] |

| Wild-type mice with B-vitamin deficient diet | Not specified | Elevated HCA in serum and urine | Not specified |

Neurotoxic Mechanisms of this compound

The neurotoxicity of HCA is multifaceted, primarily initiated by its potent agonistic activity at the NMDA receptor. This leads to excitotoxicity, oxidative stress, and ultimately, apoptosis.

NMDA Receptor-Mediated Excitotoxicity

HCA is a powerful agonist of the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and memory.[3][4] Overstimulation of these receptors by elevated HCA levels leads to excessive calcium (Ca2+) influx into neurons.[3] This sustained increase in intracellular Ca2+ triggers a number of deleterious downstream signaling cascades.

Caption: HCA-induced NMDA receptor-mediated excitotoxicity.

Downstream Signaling Pathways

The initial Ca2+ influx mediated by HCA-NMDA receptor activation triggers a complex network of intracellular signaling pathways that contribute to neurodegeneration.

Caption: HCA-NMDAR downstream signaling cascade.

Oxidative Stress and Apoptosis

The sustained activation of the NMDA receptor and subsequent mitochondrial dysfunction lead to the excessive production of reactive oxygen species (ROS), inducing a state of oxidative stress.[5] This, in turn, activates apoptotic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).

Caption: HCA-induced oxidative stress and apoptosis pathway.

Role in Amyloid-β and Tau Pathology

Elevated homocysteine levels have been shown to exacerbate both amyloid-β (Aβ) and tau pathologies, which are hallmarks of Alzheimer's disease.[6] Homocysteine can increase Aβ levels by activating γ-secretase and promote tau hyperphosphorylation through the activation of cyclin-dependent kinase 5 (cdk5).[6][7] Given that HCA is a direct metabolite of homocysteine, it is highly probable that it contributes significantly to these pathological processes.

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is based on a validated method for the accurate and precise quantification of HCA in human serum, urine, and cerebrospinal fluid (CSF).[8]

4.1.1. Sample Preparation

-

Protein Precipitation: To a 200 µL aliquot of the biological sample (serum, urine, or CSF), add formic acid. Precipitate the proteins by adding cooled acetonitrile.

-

Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

-

Solid Phase Extraction (SPE): Load the supernatant onto a conditioned Strata X AW SPE column. This step can be automated using a system like the Extrahera.

4.1.2. LC-MS/MS Analysis

-

Chromatography: Perform chromatographic separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

4.1.3. Workflow Diagram

Caption: Workflow for HCA quantification by LC-MS/MS.

Animal Model of Mild Cognitive Impairment Induced by this compound

While a standardized protocol for inducing MCI directly with HCA is not yet established, a plausible methodology can be synthesized from existing research on homocysteine-induced cognitive deficits and direct HCA administration.

4.2.1. Stereotaxic Injection of this compound

-

Animal Model: Utilize adult male C57BL/6J mice or a relevant transgenic model of neurodegeneration.

-

Anesthesia and Stereotaxic Surgery: Anesthetize the animals and secure them in a stereotaxic frame.

-

Injection: Bilaterally inject a low, non-convulsive dose of L-homocysteic acid into the hippocampus or intracerebroventricularly. The exact dosage and infusion rate must be optimized to induce cognitive deficits without causing overt seizures.[9][10]

-

Recovery: Allow for a sufficient recovery period (e.g., 1-2 weeks) post-surgery.

4.2.2. Behavioral Testing

-

Morris Water Maze: Assess spatial learning and memory.

-

Y-Maze or T-Maze: Evaluate spatial working memory.

-

Novel Object Recognition: Test recognition memory.

4.2.3. Post-mortem Analysis

-

Histology: Examine neuronal loss and damage in the hippocampus and cortex.

-

Biochemical Assays: Measure markers of oxidative stress, apoptosis, and neuroinflammation in brain tissue.

Drug Development and Therapeutic Strategies

The central role of HCA in mediating neurotoxicity in MCI presents several promising targets for therapeutic intervention.

Targeting the NMDA Receptor

Given that HCA's neurotoxic effects are primarily mediated through the NMDA receptor, antagonists of this receptor are a logical therapeutic approach. Memantine, an uncompetitive NMDA receptor antagonist, has shown neuroprotective effects against homocysteine-induced neurotoxicity in vivo.[11]

Anti-Homocysteic Acid Antibodies

A novel and highly specific approach involves the use of monoclonal antibodies that target and neutralize circulating HCA. In a mouse model of Alzheimer's disease, treatment with an anti-HCA antibody was shown to rescue memory problems.[5] This strategy holds significant promise for preventing HCA from reaching and over-activating NMDA receptors in the brain.

Antioxidant and Neuroprotective Agents

Agents that can mitigate the downstream effects of HCA-induced excitotoxicity, such as oxidative stress and apoptosis, are also valuable therapeutic candidates. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has demonstrated protective effects against homocysteine-induced neuronal damage.

Modulation of Homocysteine Metabolism

Since homocysteine is the precursor to HCA, strategies aimed at lowering homocysteine levels could indirectly reduce HCA formation. Supplementation with B vitamins (folate, B6, and B12) is known to facilitate the metabolic clearance of homocysteine.[6]

Caption: Therapeutic targets for HCA-mediated neurotoxicity.

Conclusion

This compound is emerging as a critical player in the pathogenesis of mild cognitive impairment. Its potent neurotoxic effects, mediated primarily through the overactivation of NMDA receptors, lead to a cascade of events including excitotoxicity, oxidative stress, and apoptosis, all of which contribute to the neuronal damage observed in MCI. The elevated levels of HCA in MCI patients underscore its potential as a valuable biomarker for early diagnosis. The detailed experimental protocols provided in this guide offer a foundation for further research into the precise roles of HCA in cognitive decline. Furthermore, the elucidation of HCA's mechanisms of action has opened up new avenues for drug development, with promising strategies including the use of anti-HCA antibodies, NMDA receptor antagonists, and neuroprotective agents. Continued investigation into the biology of this compound is paramount to developing effective therapies to prevent and treat mild cognitive impairment and its progression to dementia.

References

- 1. Treatment of Alzheimer's disease with anti-homocysteic acid antibody in 3xTg-AD male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Hyperhomocysteinemia and Different Dietary Interventions on Cognitive Performance in a Knock-in Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting therapy for this compound in the blood represents a potential recovery treatment for cognition in Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting therapy for this compound in the blood represents a potential recovery treatment for cognition in Alzheimerâs disease patients | Aging [aging-us.com]

- 6. Mechanisms of homocysteine neurotoxicity in neurodegenerative diseases with special reference to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Cocktail Approach for Treatment of Hyperhomocysteinemia in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 8. Seizures induced by this compound in immature rats are prevented by group III metabotropic glutamate receptoragonist (R,S)-4-phosphonophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Excitatory actions of this compound on hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Alzheimer-Like Pathology on Homocysteine and this compound Levels—An Exploratory In Vivo Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macromolecular synthesis inhibitors prevent oxidative stress-induced apoptosis in embryonic cortical neurons by shunting cysteine from protein synthesis to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxic Cascade of Homocysteic Acid: A Technical Guide to a Potent Excitotoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteic acid (HCA), a structural analog of the excitatory amino acid glutamate (B1630785), is increasingly recognized for its potent neurotoxic effects. As an endogenous metabolite of methionine, elevated levels of its precursor, homocysteine (Hcy), are associated with a range of neurodegenerative disorders. This technical guide provides an in-depth examination of the molecular mechanisms underpinning HCA-induced neuronal damage. We consolidate key quantitative data from seminal studies, detail the experimental protocols used to elucidate these effects, and present visual representations of the core signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating neuroprotective strategies against excitotoxicity.

Introduction: this compound as a Neuromodulator and Neurotoxin

This compound is an excitatory amino acid that acts as a potent agonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors.[1][2] While its precursor, homocysteine, can also exert neurotoxic effects, HCA is considered a more direct and potent excitotoxin.[2] The overstimulation of NMDA receptors by HCA triggers a cascade of intracellular events, leading to neuronal dysfunction and eventual cell death, a process known as excitotoxicity.[3][4] This guide will dissect the key molecular events in this neurotoxic cascade.

Core Mechanism: NMDA Receptor-Mediated Excitotoxicity

The primary mechanism of HCA neurotoxicity is its agonistic action at the NMDA receptor.[1] This leads to the opening of the receptor's associated ion channel, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron.[5][6][7] This disruption of calcium homeostasis is the initiating event for a series of downstream neurotoxic pathways.

Calcium Dysregulation

The excessive intracellular Ca²⁺ concentration overwhelms the neuron's buffering and sequestration capacities. This sustained elevation of cytosolic Ca²⁺ activates a host of calcium-dependent enzymes, including proteases, phospholipases, and endonucleases, which contribute to cellular damage.[8][9]

Oxidative Stress

A significant consequence of NMDA receptor overactivation is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[5][9] The influx of Ca²⁺ can lead to mitochondrial dysfunction, a primary source of ROS. This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids, further exacerbating neuronal injury.[10]

Mitochondrial Dysfunction

Mitochondria play a crucial role in both cell survival and death. In the context of HCA-induced excitotoxicity, mitochondria are significantly impacted. The excessive Ca²⁺ uptake by mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.[11][12]

Apoptosis and Necrosis

The culmination of these events is neuronal cell death, primarily through apoptosis (programmed cell death) and, in cases of severe insult, necrosis.[9][13][14] Apoptotic pathways are initiated by the release of pro-apoptotic factors from mitochondria and the activation of caspases.

Key Signaling Pathways in HCA Neurotoxicity

Several intracellular signaling pathways are critically involved in mediating the neurotoxic effects of HCA.

The ERK/MAP Kinase Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) family, is a key player in HCA-induced neuronal death.[13][15] While transient activation of ERK is often associated with cell survival and plasticity, sustained activation, as seen with HCA exposure, can lead to apoptosis.[13][16] This sustained ERK activation is dependent on NMDA receptor stimulation and the subsequent Ca²⁺ influx.[13]

The Role of CREB

cAMP response-element binding protein (CREB) is a transcription factor that typically promotes neuronal survival. Following HCA exposure, CREB is only transiently activated, in contrast to the sustained activation of the pro-death ERK pathway.[13][15] This imbalance between pro-survival and pro-death signaling likely contributes to the neurotoxic outcome.

Quantitative Data on this compound Neurotoxicity

The following tables summarize key quantitative data from various studies investigating the neurotoxic effects of this compound and its precursor, homocysteine.

Table 1: In Vitro Effects of Homocysteine and Related Compounds on Neuronal Viability and Apoptosis

| Compound | Concentration | Cell Type | Duration of Exposure | Effect | Reference |

| D,L-Homocysteine | 100 µM | Rat Cortical Neurons | 6 days | Significant neuronal cell death | [5] |

| L-Homocysteine | 50 µM | Neuronal Cultures | 18 hours | 44.7 ± 1.57% apoptotic cells | [13] |

| L-Homocysteine | 0.5 µM | Rat Hippocampal Neurons | - | Can induce apoptosis | [9] |

| This compound | 100 µM | Lymphocytes | - | Potentiated NMDA-induced cell death | [17] |

| D,L-Homocysteine | 30-100 µM | Mouse Hippocampal Slices | 1 hour | Increased oxidative stress | [18] |

Table 2: Effects of Homocysteine on Intracellular Calcium and NMDA Receptor Currents

| Compound | Concentration | Cell Type | Parameter Measured | Result | Reference |

| D,L-Homocysteine | 5 mM | Rat Cortical Neurons | Intracellular Ca²⁺ ([Ca²⁺]i) | 97 ± 13 nM increase | [5] |

| L-Homocysteine | 150 µM (with elevated glycine) | Rat Cortical Neurons | [Ca²⁺]i | Equivalent to 10-20 µM NMDA | [5] |

| L-Homocysteine | 50 µM | Rat Cortical Neurons | Inward Current | Blocked by NMDA receptor antagonist AP-5 | [11] |

Table 3: Modulation of HCA/Hcy Neurotoxicity by Pharmacological Agents

| Modulating Agent | Concentration | Target | Effect on HCA/Hcy Neurotoxicity | Reference |

| Dizocilpine (MK-801) | 10 µM | NMDA Receptor Antagonist | Neuroprotective | [5] |

| Memantine | 12 µM | NMDA Receptor Antagonist | Neuroprotective | [5] |

| Superoxide Dismutase/Catalase | 50 units/ml each | Antioxidants | Intermediate neuroprotection | [5] |

| APV | 200 µM | NMDA Receptor Antagonist | Attenuated Hcy-induced apoptosis | [13] |

| MitoTEMPO | - | Mitochondrial Antioxidant | Reduced Hcy-induced cell death | [19] |

Detailed Experimental Protocols

This section outlines common methodologies used to study the neurotoxic effects of this compound.

Primary Neuronal Cell Culture

-

Source: Typically derived from the cortex or hippocampus of embryonic rats or mice.[5][13]

-

Procedure:

-

Dissect the desired brain region from embryos.

-

Dissociate the tissue into single cells using enzymatic digestion (e.g., trypsin) and mechanical trituration.

-

Plate the cells onto culture dishes coated with an adhesive substrate (e.g., poly-L-lysine).

-

Maintain the cultures in a defined growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) in a humidified incubator at 37°C and 5% CO₂.

-

Cultures are typically used for experiments after maturing for a period of 1-4 weeks.[5]

-

Assessment of Neuronal Viability and Apoptosis

-

Trypan Blue Exclusion Assay:

-

Treat neuronal cultures with HCA or control vehicle.

-

At the end of the treatment period, incubate the cells with a solution of trypan blue.

-

Non-viable cells with compromised membranes will take up the blue dye.

-

Count the number of blue (non-viable) and clear (viable) cells under a microscope to determine the percentage of cell death.[5]

-

-

Hoechst DNA Staining for Apoptosis:

-

Following treatment, fix the neuronal cultures (e.g., with 4% paraformaldehyde).

-

Stain the cells with Hoechst 33258 or a similar DNA-binding dye.

-

Visualize the cells using fluorescence microscopy.

-

Apoptotic cells are identified by their condensed, fragmented, and brightly stained nuclei (pyknosis).

-

Quantify the percentage of apoptotic cells relative to the total number of cells.[13]

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

-

Fura-2 Calcium Imaging:

-

Load cultured neurons with the ratiometric calcium indicator dye Fura-2 AM.

-

Mount the culture dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Excite the cells alternately with 340 nm and 380 nm light and measure the fluorescence emission at 510 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Record baseline [Ca²⁺]i and then apply HCA to measure the change in [Ca²⁺]i.[5]

-

Western Blotting for Protein Analysis

-

Purpose: To detect and quantify specific proteins and their phosphorylation status (e.g., ERK, CREB).

-

Procedure:

-

Treat neuronal cultures with HCA for various time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).

-

Probe the membrane with primary antibodies specific to the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify band intensities using densitometry software.[13]

-

Measurement of this compound

-

Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[20]

-

Procedure:

-

Collect biological samples (e.g., plasma, cerebrospinal fluid, cell culture medium).

-

Prepare the sample by protein precipitation and solid-phase extraction.

-

Inject the prepared sample into an LC system for separation, often using hydrophilic interaction liquid chromatography (HILIC).

-

The eluent is then introduced into a tandem mass spectrometer for detection and quantification of HCA.[20]

-

Visualizing the Neurotoxic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling cascade of HCA-induced neurotoxicity.

References

- 1. L-homocysteic acid: an endogenous excitotoxic ligand of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Activation of NMDA receptor by elevated homocysteine in chronic liver disease contributes to encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotoxicity associated with dual actions of homocysteine at the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular analysis of this compound-induced neuronal stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Homocysteine Induces Apoptosis of Rat Hippocampal Neurons by Inhibiting 14-3-3ε Expression and Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homocysteine Elicits a DNA Damage Response in Neurons That Promotes Apoptosis and Hypersensitivity to Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [HOMOCYSTEINE-INDUCED MEMBRANE CURRENTS, CALCIUM RESPONSES AND CHANGES OF MITOCHONDRIAL POTENTIAL IN RAT CORTICAL NEURONS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium Export from Neurons and Multi-Kinase Signaling Cascades Contribute to Ouabain Neuroprotection in Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Homocysteine-NMDA receptor mediated activation of extracellular-signal regulated kinase leads to neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Homocysteine elicits a DNA damage response in neurons that promotes apoptosis and hypersensitivity to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Homocysteine-NMDA receptor-mediated activation of extracellular signal-regulated kinase leads to neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Homocysteinic acid causes oxidative stress in lymphocytes by potentiating toxic effect of NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Homocysteine-induced sustained GluN2A NMDA receptor stimulation leads to mitochondrial ROS generation and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A validated LC-MS/MS method for the determination of this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Homocysteic Acid: A Potential Biomarker for Neurological Disorders - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteic acid (HCA), a structural analog of the excitatory amino acid glutamate, is emerging as a significant molecule of interest in the field of neurology. As a potent agonist of N-methyl-D-aspartate (NMDA) receptors, HCA is implicated in the pathophysiology of several neurological disorders through mechanisms involving excitotoxicity, oxidative stress, and apoptosis.[1] This technical guide provides a comprehensive overview of the current evidence supporting HCA as a potential biomarker for a range of neurological conditions. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the underlying molecular pathways.

While much of the existing research has focused on its metabolic precursor, homocysteine (Hcy), the direct neurotoxic effects of HCA underscore its potential as a more specific indicator of neuropathological processes. Elevated levels of Hcy, a condition known as hyperhomocysteinemia, are strongly associated with an increased risk for various neurodegenerative diseases.[2][3] This guide will synthesize the quantitative data linking Hcy and HCA to these disorders, detail the methodologies for their detection, and illustrate the key signaling cascades they trigger.

This compound in Neurological Disorders: Quantitative Evidence

The following tables summarize the quantitative data from various studies investigating the levels of homocysteine (as a proxy for or in conjunction with this compound) in the plasma and cerebrospinal fluid (CSF) of patients with Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis, and Epilepsy, compared to healthy controls.

Table 1: Homocysteine Levels in Alzheimer's Disease

| Biological Fluid | Patient Group | N | Mean Concentration (µmol/L) | Control Group | N | Mean Concentration (µmol/L) | p-value | Reference |

| Plasma | Alzheimer's Disease | 2172 | - | Healthy Controls | 2289 | - | <0.001 (RoM: 1.32) | [4][5] |

| CSF | Alzheimer's Disease | - | - | Healthy Controls | - | - | 0.293 (RoM: 1.12) | [4][5] |

| CSF | Alzheimer's Disease | 38 | 115 (± 62) nmol/L | Elderly Controls (>60) | 22 | 123 (± 89) nmol/L | NS | [6] |

RoM: Ratio of Means. NS: Not Significant.

Table 2: Homocysteine Levels in Parkinson's Disease

| Biological Fluid | Patient Group | N | Mean Concentration (µmol/L) | Control Group | N | Mean Concentration (µmol/L) | p-value | Reference |

| Plasma | Parkinson's Disease | 100 | 14.93 (± 8.30) | Healthy Controls | 100 | 11.52 (± 2.86) | <0.001 | |

| Plasma | Parkinson's Disease | - | - | Healthy Controls | - | <0.001 (SMD: 0.86) | [7] | |

| CSF | Parkinson's Disease | - | Higher | Healthy Controls | - | - | - | [8] |

SMD: Standardized Mean Difference.

Table 3: Homocysteine Levels in Multiple Sclerosis

| Biological Fluid | Patient Group | N | Mean Concentration (µmol/L) | Control Group | N | Mean Concentration (µmol/L) | p-value | Reference |

| Plasma | Multiple Sclerosis | 88 | 13.8 (± 4.9) | Healthy Controls | 57 | 10.1 (± 2.5) | <0.0001 | [9][10] |

| Serum | Multiple Sclerosis | - | 18.66 (± 3.93) | Healthy Controls | - | 9.98 (± 2.71) | - | [11] |

| Plasma | Multiple Sclerosis | 65 | 13.5 (± 4.7) | Healthy Controls | 60 | 8.5 (± 3.1) | <0.001 | [12] |

| Plasma | Multiple Sclerosis | 72 | 11.6 | Healthy Controls | 23 | 7.4 | 0.002 | [13] |

| Serum | Multiple Sclerosis | - | 13.05 (± 0.54) | Healthy Controls | - | 2.85 (± 0.15) | <0.001 | |

| CSF | Multiple Sclerosis | - | 3.07 (± 0.15) | Healthy Controls | - | 1.06 (± 0.07) | <0.001 |

Table 4: Homocysteine Levels in Epilepsy

| Biological Fluid | Patient Group | N | Mean Concentration (µmol/L) | Control Group | N | Mean Concentration (µmol/L) | p-value | Reference |

| Plasma | Epilepsy (AED treated) | 51 | 14.7 (± 3.0) | Healthy Controls | 51 | 9.5 (± 0.5) | <0.05 | |

| Serum | Epilepsy (VPA treated) | - | Higher | Healthy Controls | - | - | (SMD: 0.62) | |

| Plasma | Epilepsy (Children on AEDs) | 25 | 7.57 (± 3.78) | Healthy Controls | 10 | - | NS |

AED: Anti-epileptic drug; VPA: Valproate. SMD: Standardized Mean Difference. NS: Not Significant.

Experimental Protocols: Measurement of this compound

Accurate and reproducible quantification of HCA in biological matrices is crucial for its validation as a biomarker. The following sections detail common methodologies.

Sample Collection and Preparation

Proper sample handling is critical to prevent artefactual changes in HCA and Hcy levels.

-

Plasma/Serum:

-

Collect whole blood in EDTA- or heparin-containing tubes.

-

Immediately place the sample on ice to halt cellular metabolism.

-

Centrifuge at 2000-3000 x g for 10-15 minutes at 4°C within one hour of collection.

-

Separate the plasma or serum supernatant and store at -80°C until analysis.

-

-

Cerebrospinal Fluid (CSF):

-

Collect CSF via lumbar puncture into polypropylene (B1209903) tubes.

-

Centrifuge at 1000 x g for 10 minutes at 4°C to remove any cellular debris.

-

Aliquot the supernatant into fresh polypropylene tubes and store at -80°C.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of small molecules like HCA.

-

Sample Preparation for LC-MS/MS: [1]

-

Protein Precipitation: To 100 µL of plasma, serum, or CSF, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis. For some applications, a drying and reconstitution step may be necessary to concentrate the sample.

-

-

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal retention and separation of the polar HCA molecule.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically used.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for HCA and its stable isotope-labeled internal standard are monitored.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with pre- or post-column derivatization is a widely used and robust method.

-

Sample Preparation for HPLC: [2]

-

Reduction: For total Hcy/HCA measurement, a reduction step is necessary to cleave disulfide bonds. This is typically achieved by incubating the sample with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Protein Precipitation: Similar to the LC-MS/MS protocol, proteins are precipitated using an acid like trichloroacetic acid (TCA).

-

Derivatization: The free thiol group of Hcy is derivatized with a fluorescent tag (e.g., 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F) to enable sensitive detection.

-

Injection: The derivatized sample is then injected into the HPLC system.

-

-

Chromatographic and Detection Conditions:

-

Chromatography: Reversed-phase chromatography is commonly used to separate the derivatized analytes.

-

Detection: A fluorescence detector is set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Signaling Pathways and Mechanisms

The neurotoxic effects of this compound are primarily mediated through the overactivation of NMDA receptors, leading to a cascade of downstream events that culminate in neuronal dysfunction and death.

Diagram 1: this compound-Induced Excitotoxicity

Caption: HCA-mediated NMDA receptor activation and downstream neurotoxic signaling.

Diagram 2: Biomarker Discovery and Validation Workflow

Caption: A generalized workflow for biomarker discovery and validation.

Diagram 3: Logical Relationship of Hyperhomocysteinemia to Neurodegeneration

Caption: The multifaceted contribution of hyperhomocysteinemia to neurodegeneration.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound and its precursor, homocysteine, as potential biomarkers for several neurological disorders. The consistent observation of elevated levels of these molecules in patients, coupled with a well-defined mechanism of neurotoxicity, provides a solid foundation for further research and development.

Future efforts should focus on:

-

Large-scale, longitudinal studies: To establish definitive concentration cut-offs and to assess the prognostic value of HCA in predicting disease progression.

-

Standardization of analytical methods: To ensure comparability of data across different laboratories and studies.

-

Investigation of HCA in a wider range of neurological conditions: To explore its utility as a more general marker of neuronal injury.

-

Development of therapeutic strategies: Targeting the HCA/Hcy-NMDA receptor pathway may offer novel approaches to mitigate neurodegeneration.

By continuing to explore the role of this compound in neurological disease, the scientific and medical communities can move closer to developing improved diagnostic tools and effective therapeutic interventions for these devastating conditions.

References

- 1. Homocysteine as a Predictor Tool in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Serum Homocysteine Level in Parkinson's Disease and Its Association with Duration, Cardinal Manifestation, and Severity of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Association between the risk and severity of Parkinson’s disease and plasma homocysteine, vitamin B12 and folate levels: a systematic review and meta-analysis [frontiersin.org]

- 4. Parkinson’s Disease Risk and Hyperhomocysteinemia: The Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma homocysteine levels in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma homocysteine levels in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Increased plasma homocysteine levels in patients with multiple sclerosis and depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased plasma homocysteine levels without signs of vitamin B12 deficiency in patients with multiple sclerosis assessed by blood and cerebrospinal fluid homocysteine and methylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elevated plasma concentrations of homocysteine in antiepileptic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased homocysteine levels in valproate-treated patients with epilepsy: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Homocysteine levels in epileptic children receiving antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Features of Plasma Homocysteine, Vitamin B12, and Folate in Parkinson's Disease: An Updated Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of L-Homocysteic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-homocysteic acid (L-HCA), a structural analog of the excitatory neurotransmitter L-glutamate, is an endogenous amino acid that plays a significant role in the central nervous system. As a potent agonist at N-methyl-D-aspartate (NMDA) receptors, it is implicated in both normal physiological processes and the pathophysiology of various neurological disorders. This technical guide provides a comprehensive overview of the core chemical and physical properties of L-homocysteic acid, its biological signaling pathways, and detailed experimental protocols for its study. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex roles.

Chemical and Physical Properties

L-homocysteic acid is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a consolidated resource for researchers.

General and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H9NO5S | [1][2][3] |

| Molecular Weight | 183.18 g/mol | [1][3] |

| IUPAC Name | (2S)-2-amino-4-sulfobutanoic acid | [2][4] |

| CAS Number | 14857-77-3 | [1][2] |

| Canonical SMILES | C(CS(=O)(=O)O)C--INVALID-LINK--N | [2] |

| InChI Key | VBOQYPQEPHKASR-VKHMYHEASA-N | [2] |

| Appearance | White to off-white powder | [1] |

Physical and Physicochemical Properties

| Property | Value | Source |

| Melting Point | 261 °C | [2][5] |

| Water Solubility | 64.3 g/L (Predicted) | [4] |

| logP | -2.4 (Predicted) | [4] |

| pKa (Strongest Acidic) | -1.3 (Predicted) | [4] |

| pKa (Strongest Basic) | 9.51 (Predicted) | [4] |

| Polar Surface Area | 117.69 Ų | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of L-homocysteic acid.

| Spectrum | Details | Source |

| ¹H NMR (500 MHz, D₂O, pH 7.0) | δ (ppm): 3.96 (t), 3.08 (m), 2.35 (m) | [2] |

| ¹³C NMR | Data for DL-homocysteic acid available | |

| Infrared (IR) | Data for DL-homocysteic acid available | |

| Mass Spectrometry (LC-MS/MS) | Precursor ion and fragment ions have been characterized for quantification in biological samples. | [6] |

Biological Role and Signaling Pathways

L-homocysteic acid is a potent endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity, learning, and memory.[7] Over-activation of NMDA receptors by agonists like L-homocysteic acid can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

NMDA Receptor Activation and Downstream Signaling

Upon binding to the NMDA receptor, L-homocysteic acid induces a conformational change that opens the ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, activating a cascade of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, analysis, and biological investigation of L-homocysteic acid.

Synthesis of L-Homocysteic Acid

L-homocysteic acid can be synthesized by the oxidation of L-homocystine.

Workflow for L-Homocysteic Acid Synthesis:

Protocol:

-

Dissolve L-homocystine in a suitable aqueous acid, such as hydrochloric acid.

-

Slowly add an oxidizing agent, for example, aqueous bromine or sodium hypochlorite, to the solution with constant stirring.[5]

-

Heat the reaction mixture to approximately 75-85 °C for 1-3 hours to ensure the completion of the oxidation reaction.

-

After the reaction, concentrate the solution under reduced pressure to a smaller volume.

-

Induce crystallization by adding a miscible organic solvent in which L-homocysteic acid is less soluble, such as ethanol.

-

Collect the resulting crystals by vacuum filtration.

-

Further purify the crystals by recrystallization from a suitable solvent system (e.g., water/ethanol).

Analytical Methods: LC-MS/MS for Quantification in Biological Samples

A highly sensitive and specific method for the quantification of L-homocysteic acid in biological matrices like serum, urine, and cerebrospinal fluid is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

General LC-MS/MS Protocol:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant for further processing, which may include solid-phase extraction (SPE) for cleanup and concentration.[6]

-

-

Chromatographic Separation:

-

Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

-

Monitor the specific precursor-to-product ion transitions for L-homocysteic acid and the internal standard in multiple reaction monitoring (MRM) mode for accurate quantification.

-

Studying Biological Activity: Patch-Clamp Electrophysiology

The activation of NMDA receptors by L-homocysteic acid can be directly measured using the whole-cell patch-clamp technique on cultured neurons.

Patch-Clamp Protocol Outline:

-

Cell Preparation: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass coverslips.

-

Recording Solutions:

-

External Solution (extracellular): A physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing appropriate concentrations of ions (Na⁺, K⁺, Ca²⁺, Cl⁻) and buffered to a physiological pH. It should also contain a co-agonist for the NMDA receptor, such as glycine.

-

Internal Solution (pipette): A solution mimicking the intracellular ionic composition, typically containing a high concentration of a cesium salt to block potassium channels, EGTA to chelate calcium, and ATP and GTP to maintain cell health.

-

-

Recording Procedure:

-

Obtain a high-resistance seal (GΩ seal) between the patch pipette and the neuron membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential (e.g., -60 mV).

-

Perfuse the external solution containing a known concentration of L-homocysteic acid onto the neuron.

-

Record the inward current mediated by the activation of NMDA receptors.

-

Conclusion

L-homocysteic acid is a molecule of significant interest in neuroscience and drug development due to its potent activity at NMDA receptors. A thorough understanding of its chemical and physical properties, coupled with robust experimental protocols, is essential for elucidating its physiological and pathological roles. This technical guide provides a foundational resource to aid researchers in their investigation of this important endogenous amino acid. The presented data and methodologies offer a starting point for further exploration into the complex biology of L-homocysteic acid and its potential as a therapeutic target.

References

- 1. Single-channel currents of NMDA type activated by L- and D-homocysteic acid in cerebellar granule cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Enzymatic oxidation of L-homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Showing Compound L-Homocysteic acid (FDB022905) - FooDB [foodb.ca]

- 6. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of Homocysteic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homocysteic acid (HCA), a sulfur-containing amino acid analogue of glutamate (B1630785), has emerged as a significant molecule in the field of neuroscience and drug development. Though structurally similar to the essential amino acid methionine, from which its precursor homocysteine is derived, this compound is not proteinogenic. Its primary recognition stems from its potent excitotoxic properties, mediated predominantly through the overstimulation of N-methyl-D-aspartate (NMDA) receptors.[1] This guide provides a comprehensive overview of the discovery, history, and key research milestones of this compound, with a focus on its synthesis, neurobiological activity, and the experimental methodologies used to elucidate its function.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the study of its precursor, homocysteine. Homocysteine was first described in 1932 as a product of methionine demethylation.[2] However, the specific synthesis and neuropharmacological investigation of this compound gained prominence decades later.

A pivotal moment in the history of this compound research was the work of J.C. Watkins in 1962. In a seminal paper titled "The Synthesis of Some Acidic Amino Acids Possessing Neuropharmacological Activity," Watkins described the synthesis of a series of excitatory amino acids, including this compound, to investigate their effects on the central nervous system.[3][4] This work laid the foundation for understanding the structure-activity relationships of excitatory amino acids and their receptors. While it is plausible that this compound was synthesized as a chemical entity prior to this, Watkins' research marked the beginning of its exploration as a neuroactive molecule.